(E)-N-(2-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
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Description
(E)-N-(2-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H11N3O4S3 and its molecular weight is 405.46. The purity is usually 95%.
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Scientific Research Applications
Thiophene Analogues and Carcinogenicity
A study focused on thiophene analogues, which share structural similarities with the compound , explored their potential carcinogenicity. The research synthesized and evaluated thiophene derivatives of known carcinogens, assessing their activity in vitro through assays for potential carcinogenicity. Despite the compounds showing consistent activity profiles with their chemistry, doubts were raised about their capability to cause tumors in vivo, highlighting the complexities of predicting carcinogenicity from in vitro data (Ashby et al., 1978).
Repurposed Drugs in Disease Management
Nitazoxanide, a compound with a different but relevant chemical structure, illustrates the concept of drug repurposing. Originally used for infectious diseases, it has found applications across a range of conditions due to its antiprotozoal, anthelmintic, and antiviral properties. This example underscores the potential for structurally complex compounds to be repurposed based on their broad biological activities (Bharti et al., 2021).
Advanced Oxidation Processes for Drug Degradation
A study on the degradation of acetaminophen, a well-known drug, through advanced oxidation processes (AOPs) sheds light on the environmental impact of pharmaceutical compounds. Understanding the degradation pathways and by-products of such compounds is crucial for developing effective treatment technologies to mitigate their presence in the environment. This research highlights the importance of investigating the stability and transformation of chemical compounds (Qutob et al., 2022).
Pharmacological Profile Improvement Through Stereochemistry
The stereochemistry of pharmaceutical compounds, such as phenylpiracetam and its derivatives, plays a significant role in their pharmacological profiles. Research into enantiomerically pure compounds has shown that the configuration of stereocenters directly influences biological properties, leading to the development of more effective drugs with fewer side effects. This underscores the importance of stereochemical considerations in drug design and development (Veinberg et al., 2015).
properties
IUPAC Name |
N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S3/c20-14(17-11-5-1-2-6-12(11)19(22)23)9-18-15(21)13(26-16(18)24)8-10-4-3-7-25-10/h1-8H,9H2,(H,17,20)/b13-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPQASIEVYWANC-MDWZMJQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.